molecular formula C7H8ClN5 B3358503 2-Chloro-9-ethyl-9H-purin-6-amine CAS No. 80395-87-5

2-Chloro-9-ethyl-9H-purin-6-amine

Cat. No.: B3358503
CAS No.: 80395-87-5
M. Wt: 197.62 g/mol
InChI Key: BNDFRDOCFOFUTK-UHFFFAOYSA-N
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Description

2-Chloro-9-ethyl-9H-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-ethyl-9H-purin-6-amine typically involves the chlorination of 9-ethyl-9H-purin-6-amine. The reaction is carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound .

Scientific Research Applications

2-Chloro-9-ethyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 9-position and chlorine at the 2-position make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-chloro-9-ethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5/c1-2-13-3-10-4-5(9)11-7(8)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDFRDOCFOFUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632224
Record name 2-Chloro-9-ethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-87-5
Record name 2-Chloro-9-ethyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dichloro-9-ethylpurine (2.7 g, 12.4 mmol), a compound of formula (2), in liquid ammonia (20 mL) was sealed in a stainless steel tube and set aside at room temperature for 20 hours. The solvent was removed in vacuo and the residue was purified by flash chromatography on a silica gel column eluting with EtOAc-cyclohexane (65:35) to give 2-chloro-9-ethyl-9H-purin-6-ylamine, a compound of formula (3) (2.28 g, 93%) as a chromatographically pure solid: mp 258–262° C.; 1H NMR (Me2SO-d6) δ 1.39 (t, 3H, J=7.3 Hz, CH2CH3), 4.13 (q, 2H, J=7.3 Hz, CH2CH3), 7.74 (s, 2H, NH2), 8.18 (s, 1H, H-8). Anal. (C7H7ClN5) C, H, N.
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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